molecular formula C8H13N3 B11920646 7-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine CAS No. 41832-28-4

7-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

Cat. No.: B11920646
CAS No.: 41832-28-4
M. Wt: 151.21 g/mol
InChI Key: SXTZUZMJVXAFKO-UHFFFAOYSA-N
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Description

7-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine typically involves the condensation of phenylhydrazine with cyclohexanone derivatives. One common method includes the reaction of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

7-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine: Similar in structure but with different substituents.

    4,5,6,7-Tetrahydro-1H-indazole: Lacks the methyl group at the 7th position.

Uniqueness

7-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7th position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

41832-28-4

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

7-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine

InChI

InChI=1S/C8H13N3/c1-5-3-2-4-6-7(5)10-11-8(6)9/h5H,2-4H2,1H3,(H3,9,10,11)

InChI Key

SXTZUZMJVXAFKO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1NN=C2N

Origin of Product

United States

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